molecular formula C6H5ClO2 B041787 Chlorohydroquinone CAS No. 615-67-8

Chlorohydroquinone

Cat. No. B041787
Key on ui cas rn: 615-67-8
M. Wt: 144.55 g/mol
InChI Key: AJPXTSMULZANCB-UHFFFAOYSA-N
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Patent
US06706927B2

Procedure details

A solution of phenylacetylene (10, 2 mmol), chlorohydroquinone(HQ-Cl) (0.4 mmol), molybdovanadophosphate (NPMoV) (35 mg) and palladium (II) acetate (50 mg) in methanol (10 mL) is stirred under CO/O2 (10 atm/0.5 atm) at 25° C. for 15 h. The reaction is then quenched with wet ether and the product is extracted with n-hexane. After removal of the solvent under reduced pressure, the product is isolated by column chromatography over silica gel (hexane:ethyl acetate 5:1) to give pure methyl phenylpropiolate.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC1C=[C:15]([OH:17])C=CC=1O.[CH3:18][OH:19]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:1]1([C:7]#[C:8][C:18]([O:17][CH3:15])=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
0.4 mmol
Type
reactant
Smiles
ClC1=C(O)C=CC(=C1)O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is then quenched with wet ether
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with n-hexane
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product is isolated by column chromatography over silica gel (hexane:ethyl acetate 5:1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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